SKI-73

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

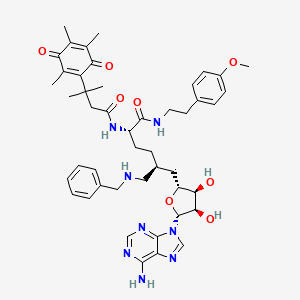

C46H58N8O8 |

|---|---|

分子量 |

851.0 g/mol |

IUPAC 名称 |

(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide |

InChI |

InChI=1S/C46H58N8O8/c1-26-27(2)39(57)36(28(3)38(26)56)46(4,5)21-35(55)53-33(44(60)49-19-18-29-12-15-32(61-6)16-13-29)17-14-31(23-48-22-30-10-8-7-9-11-30)20-34-40(58)41(59)45(62-34)54-25-52-37-42(47)50-24-51-43(37)54/h7-13,15-16,24-25,31,33-34,40-41,45,48,58-59H,14,17-23H2,1-6H3,(H,49,60)(H,53,55)(H2,47,50,51)/t31-,33-,34+,40+,41+,45+/m0/s1 |

InChI 键 |

HZHUKQLWLNDVDZ-IBDVCRJISA-N |

手性 SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N[C@@H](CC[C@@H](C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C |

规范 SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)NC(CCC(CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C |

产品来源 |

United States |

Foundational & Exploratory

SKI-73: A Technical Guide to a Potent and Selective Chemical Probe for PRMT4 (CARM1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. Dysregulation of PRMT4 activity has been implicated in several diseases, most notably cancer, making it a compelling target for therapeutic intervention. SKI-73 is a recently developed chemical probe with pro-drug properties designed to potently and selectively inhibit PRMT4 within a cellular context. This document provides an in-depth technical guide to this compound, summarizing its biochemical and cellular activity, detailing key experimental protocols, and visualizing its mechanism of action and experimental workflows.

Data Presentation: Biochemical and Cellular Activity of this compound

This compound is designed to readily penetrate cell membranes. Once inside the cell, it is processed into its active metabolites, which are potent inhibitors of PRMT4. The following tables summarize the quantitative data for the active forms of this compound against a panel of protein arginine methyltransferases.

| Compound | Target | IC50 (nM) |

| This compound Active Metabolite 1 | PRMT4 (CARM1) | < 10 |

| PRMT1 | > 10,000 | |

| PRMT3 | > 10,000 | |

| PRMT5 | > 10,000 | |

| PRMT6 | > 10,000 | |

| PRMT7 | > 10,000 | |

| PRMT8 | > 10,000 |

| Compound | Target | Ki (nM) |

| This compound Active Metabolite 1 | PRMT4 (CARM1) | ~15 |

Experimental Protocols

In Vitro Methyltransferase Assay (Radiometric)

This protocol is adapted from the methods used to characterize the inhibitory activity of this compound's active metabolites against PRMT4.

Materials:

-

Recombinant human PRMT4 enzyme

-

Histone H3 peptide (substrate)

-

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)

-

This compound active metabolite or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

-

Phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT4 enzyme (e.g., 5 nM), and histone H3 peptide (e.g., 20 µM).

-

Add serial dilutions of the this compound active metabolite or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) within the linear range of the assay.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5) to remove unincorporated ³H-SAM.

-

Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Invasion Assay (Boyden Chamber Assay)

This protocol is designed to assess the effect of this compound on the invasive potential of cancer cells, such as MDA-MB-231 human breast cancer cells.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Boyden chambers with Matrigel-coated inserts (8 µm pore size)

-

Fibronectin (chemoattractant)

-

Calcein AM stain

-

Fluorescence plate reader

Procedure:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Starve the cells in a serum-free medium for 24 hours.

-

Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 1 hour.

-

Add medium containing a chemoattractant (e.g., 10 µg/mL fibronectin) to the lower chamber of the Boyden apparatus.

-

Seed the pre-treated cell suspension into the upper chamber (the Matrigel-coated insert).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Stain the invading cells on the lower surface of the membrane with Calcein AM for 1 hour.

-

Measure the fluorescence of the invading cells using a fluorescence plate reader.

-

Quantify the relative invasion by comparing the fluorescence of the this compound-treated cells to the vehicle-treated cells.

Mandatory Visualizations

Signaling Pathway of PRMT4 (CARM1) in Transcriptional Regulation

Caption: PRMT4 (CARM1) transcriptional coactivation pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Methyltransferase Assay

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of SKI-73

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the underlying signaling pathways. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducible research. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the core concepts.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating a wide array of cellular processes, including signal transduction, gene transcription, and DNA repair. Among the PRMT family, CARM1 (PRMT4) has emerged as a significant therapeutic target in oncology due to its frequent dysregulation in various cancers, including breast cancer. This compound has been developed as a chemical probe to investigate the biological functions of CARM1 and to explore its therapeutic potential. As a prodrug, this compound readily crosses cell membranes and is subsequently metabolized to the active inhibitor, SKI-72.

Biochemical Mechanism of Action

SKI-72, the active metabolite of this compound, functions as a potent inhibitor of CARM1's methyltransferase activity. Structural and biochemical studies have revealed that SKI-72 is a SAM-competitive inhibitor. It binds to the SAM-binding pocket of CARM1, thereby preventing the natural cofactor from binding and inhibiting the transfer of a methyl group to substrate proteins.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of SKI-72 have been characterized through various biochemical assays. The following table summarizes the key quantitative data.

| Target | Assay Type | IC50 (nM) | Notes |

| PRMT4 (CARM1) | Radiometric Filter Paper Assay | 13 | High potency against the primary target. |

| PRMT1 | Radiometric Filter Paper Assay | >10,000 | Demonstrates high selectivity over PRMT1. |

| PRMT3 | Radiometric Filter Paper Assay | >10,000 | High selectivity. |

| PRMT5 | Radiometric Filter Paper Assay | >10,000 | High selectivity. |

| PRMT6 | Radiometric Filter Paper Assay | >10,000 | High selectivity. |

| PRMT7 | Radiometric Filter Paper Assay | 400 | Shows some off-target activity against PRMT7, but still maintains a >30-fold selectivity for CARM1.[1] |

Cellular Mechanism of Action

In a cellular context, this compound effectively suppresses the methylation of known CARM1 substrates. This inhibition of protein arginine methylation leads to downstream effects on gene expression and cellular phenotype, most notably the inhibition of cancer cell invasion.

Inhibition of Cellular Methylation

Treatment of cells with this compound leads to a dose-dependent decrease in the methylation of CARM1 substrates.

| Cell Line | Substrate | Assay Type | IC50 (nM) |

| MCF-7 | BAF155 | Western Blot / Mass Spectrometry | 538 |

| HEK293 | PABP-1 | Western Blot / Mass Spectrometry | 1430 |

| Various | MED12 | Western Blot / Mass Spectrometry | 500 - 2600 |

Phenotypic Effects

A key functional consequence of CARM1 inhibition by this compound is the suppression of cancer cell invasion, a critical step in metastasis.

| Cell Line | Assay Type | Endpoint | EC50 (µM) |

| MDA-MB-231 | In Vitro Invasion Assay | Inhibition of Invasion | 1.3 |

| MCF-7 | Cell Proliferation Assay | Inhibition of Proliferation | >10 |

Of note, this compound inhibits the invasion of breast cancer cells at concentrations that do not significantly affect cell proliferation, suggesting a specific role for CARM1 in regulating invasive phenotypes.[2]

Signaling Pathways

CARM1 is a key transcriptional coactivator that regulates the expression of numerous genes involved in cell proliferation, differentiation, and metastasis. This compound, by inhibiting CARM1, modulates these signaling pathways. In breast cancer, CARM1 has been shown to be involved in the estrogen receptor (ER) and other oncogenic signaling pathways.

Caption: CARM1 Signaling Pathway and Inhibition by SKI-72.

Experimental Protocols

Radiometric Filter Paper Assay for CARM1 Inhibition

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.

Workflow:

Caption: Workflow for Radiometric Filter Paper Assay.

Detailed Protocol:

-

Prepare a reaction mixture containing recombinant human CARM1 enzyme, histone H3 peptide substrate, and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA).

-

Add varying concentrations of SKI-72 or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding [³H]-S-adenosylmethionine ([³H]-SAM).

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

-

Air-dry the filter paper and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SKI-72 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Methylation Assay

This assay assesses the ability of this compound to inhibit the methylation of endogenous CARM1 substrates in cells.

Workflow:

References

SKI-73: A Technical Guide to a Novel PRMT4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation, and has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of SKI-73, a novel chemical probe developed as a potent and selective inhibitor of PRMT4. This compound acts as a pro-drug, efficiently penetrating cell membranes before being intracellularly processed into its active form, SKI-72. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the characterization of this compound and its active metabolites.

Introduction to PRMT4 and its Inhibition

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating signal transduction, gene expression, and DNA repair. PRMT4 is a Type I PRMT that asymmetrically dimethylates its substrates, including histones and various non-histone proteins. Dysregulation of PRMT4 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of PRMT4, such as this compound, are valuable tools for elucidating the biological functions of this enzyme and for the development of novel anti-cancer agents.

This compound: A Pro-drug Approach to PRMT4 Inhibition

This compound was developed as a chemical probe with pro-drug properties to overcome the challenge of delivering charged inhibitors across the cell membrane. Once inside the cell, this compound is metabolized into its active form, SKI-72, which is a potent inhibitor of PRMT4. This strategy allows for the accumulation of the active inhibitor within the cellular environment, leading to sustained target engagement.

Mechanism of Action

The active metabolite of this compound, SKI-72, is designed to mimic the natural cofactor of PRMT4, S-adenosyl-L-methionine (SAM). By binding to the SAM-binding pocket of PRMT4, SKI-72 competitively inhibits the methyltransferase activity of the enzyme, preventing the methylation of its substrates.

The Discovery and Development of SKI-73: A Potent Prodrug Inhibitor of CARM1 for Metastatic Breast Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SKI-73 is a novel, cell-permeable prodrug that has been developed as a chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] Developed through a collaboration between the Structural Genomics Consortium (SGC) and Memorial Sloan Kettering Cancer Center, this compound addresses a key challenge in targeting CARM1 by effectively delivering its active metabolite, SKI-72, into cells.[1] Preclinical studies have demonstrated that this compound potently and selectively inhibits CARM1's methyltransferase activity, leading to a significant reduction in breast cancer cell invasion.[2][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a comprehensive summary of its inhibitory activity. As of late 2025, this compound remains a preclinical candidate with no registered clinical trials.

Introduction: Targeting CARM1 in Oncology

CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[2][3][4] Elevated CARM1 expression has been implicated in the progression of several cancers, most notably breast cancer, where it is associated with metastasis and poor prognosis.[2][3] This has made CARM1 an attractive therapeutic target. However, the development of effective CARM1 inhibitors has been hampered by challenges related to cell permeability and selectivity. This compound was designed to overcome these hurdles.

Discovery and Design of this compound

This compound was engineered as a prodrug of the potent CARM1 inhibitor, SKI-72. The core strategy behind its development was to mask the polar functional groups of SKI-72 to enhance its ability to cross the cell membrane. Once inside the cell, this compound is processed by intracellular enzymes, releasing the active inhibitor SKI-72.[2][4] This approach ensures targeted intracellular delivery and accumulation of the active compound. A structurally related compound, SKI-73N, which is also cell-permeable but is processed into a much less active inhibitor, was developed as a negative control for cellular assays.[2]

Mechanism of Action

SKI-72, the active metabolite of this compound, functions as a highly potent and selective inhibitor of CARM1. Its mechanism of action is competitive with the cofactor S-adenosyl-L-methionine (SAM), meaning it binds to the SAM-binding pocket of CARM1 and prevents the transfer of a methyl group to its substrates.[5] This targeted inhibition of CARM1's enzymatic activity disrupts downstream signaling pathways that are critical for cancer cell invasion and metastasis.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of SKI-72 were evaluated against a panel of protein methyltransferases. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of SKI-72 against CARM1

| Compound | Target | IC50 (nM) |

| SKI-72 | CARM1 | 13 |

Data represents the half-maximal inhibitory concentration (IC50) and demonstrates the high potency of SKI-72 for CARM1.[5]

Table 2: Selectivity Profile of SKI-72 against a Panel of Protein Methyltransferases

| Methyltransferase | IC50 (nM) | Fold Selectivity vs. CARM1 |

| CARM1 (PRMT4) | 13 | 1 |

| PRMT1 | >400 | >30 |

| PRMT3 | >400 | >30 |

| PRMT5 | >400 | >30 |

| PRMT6 | >400 | >30 |

| PRMT7 | >400 | >30 |

| PRMT8 | >400 | >30 |

| SETD2 | >10,000 | >769 |

| SETD7 | >10,000 | >769 |

| SUV39H2 | >10,000 | >769 |

| G9a | >10,000 | >769 |

| EZH2 | >10,000 | >769 |

This table highlights the high selectivity of SKI-72 for CARM1 over other protein methyltransferases, with over 30-fold selectivity against other PRMT family members.[5]

Table 3: Cellular Activity of this compound in Breast Cancer Cells

| Cell Line | Assay | Treatment | Result |

| MDA-MB-231 | Invasion Assay | This compound | ~80% inhibition of invasion |

| MDA-MB-231 | Proliferation Assay | This compound | No significant effect on proliferation |

This data demonstrates the specific effect of this compound on inhibiting cancer cell invasion without affecting cell proliferation, a key characteristic of its preclinical profile.[4]

Signaling Pathway and Experimental Workflows

This compound exerts its anti-invasive effects by inhibiting the CARM1 signaling pathway. In breast cancer, particularly under hypoxic conditions, CARM1 collaborates with Hypoxia-Inducible Factor 1-alpha (HIF1A) to promote the expression of genes involved in cell cycle progression and metastasis.[6][7][8][9]

Signaling Pathway Diagram

Caption: CARM1 and HIF1A signaling pathway in breast cancer invasion and its inhibition by this compound.

Experimental Workflow: Prodrug Activation and Target Engagement

Caption: Workflow for evaluating the cellular activity of the prodrug this compound.

Detailed Experimental Protocols

In Vitro Methyltransferase Inhibition Assay (IC50 Determination)

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

Enzyme and Substrate Addition: To each well of a 384-well plate, add recombinant human CARM1 enzyme and its corresponding histone H3 peptide substrate.

-

Inhibitor Titration: Add serial dilutions of SKI-72 (or other test compounds) to the wells. Include DMSO as a vehicle control.

-

Initiation of Reaction: Start the reaction by adding S-[methyl-³H]-adenosyl-L-methionine.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Termination and Detection: Terminate the reaction by adding trichloroacetic acid. Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated peptide.

-

Quantification: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

MDA-MB-231 Breast Cancer Cell Invasion Assay

-

Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[10][11][12]

-

Transwell Insert Preparation: Coat the upper surface of 8-μm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Starve the MDA-MB-231 cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.

-

Treatment: Add this compound or the control compound SKI-73N to the upper chamber at the desired concentrations.

-

Chemoattractant: Add complete medium (containing FBS) to the lower chamber to act as a chemoattractant.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Fixation and Staining: Remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.

-

Quantification: Elute the crystal violet stain and measure the absorbance at 570 nm, or count the number of invading cells in multiple fields of view under a microscope.

-

Data Analysis: Express the results as a percentage of invasion relative to the vehicle-treated control.

Intracellular Compound Concentration Measurement by LC-MS/MS

-

Cell Treatment and Lysis: Treat MDA-MB-231 cells with this compound for various time points. Harvest the cells, wash with PBS, and lyse them.

-

Protein Precipitation: Add ice-cold acetonitrile to the cell lysates to precipitate proteins.

-

Sample Preparation: Centrifuge the samples and collect the supernatant. Dry the supernatant under a vacuum and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the prepared samples into a liquid chromatography-tandem mass spectrometry system. Use a C18 column for chromatographic separation.

-

Quantification: Develop a standard curve using known concentrations of SKI-72 and this compound. Quantify the intracellular concentrations of the compounds by comparing the peak areas from the cell lysate samples to the standard curve.

Conclusion and Future Directions

This compound represents a significant advancement in the development of CARM1 inhibitors. Its innovative prodrug design allows for effective intracellular delivery of the potent and selective inhibitor SKI-72, leading to the targeted disruption of pathways involved in breast cancer invasion. The preclinical data strongly support the therapeutic potential of targeting CARM1 with this approach.

Future research should focus on in vivo efficacy and pharmacokinetic studies in animal models of metastatic breast cancer to further validate the therapeutic utility of this compound. While no clinical trials are currently underway, the compelling preclinical profile of this compound makes it a promising candidate for further development as a novel anti-metastatic agent.

References

- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. books.rsc.org [books.rsc.org]

- 6. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A | EurekAlert! [eurekalert.org]

- 8. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of invadopodia formation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. protocols.io [protocols.io]

The Cellular Dynamics of SKI-73: A Technical Guide to its Activity and Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a small molecule inhibitor that has garnered significant interest within the research community for its potent and selective activity against Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a cell-permeable prodrug, this compound is intracellularly converted to its active metabolite, SKI-72, which then exerts its inhibitory effects. This technical guide provides a comprehensive overview of the cellular activity and permeability of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Data Presentation: Quantitative Cellular Activity of this compound

The cellular efficacy of this compound has been quantified through various assays, primarily focusing on its ability to inhibit the methyltransferase activity of its target, PRMT4/CARM1, and its impact on cancer cell invasion. The following tables summarize the key quantitative data available for this compound.

| Cellular Target | Substrate | Assay Type | Cell Line | IC50 Value | Reference |

| PRMT4 (CARM1) | BAF155 | Cellular Methylation Assay | Not Specified | 340 ± 30 nM | [1] |

| PRMT4 (CARM1) | MED12 | Cellular Methylation Assay | Not Specified | 43 ± 10 nM | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound on Cellular Methylation

| Phenotypic Effect | Assay Type | Cell Line | EC50 Value | Reference |

| Inhibition of Invasion | In Vitro Cell Invasion Assay | MDA-MB-231 (Breast Cancer) | Not Specified in Snippets | [2] |

Table 2: Effective Concentration (EC50) of this compound on Cancer Cell Invasion

Permeability and Prodrug Conversion

This compound is designed as a prodrug to enhance its cell permeability. It can readily penetrate cell membranes and is then intracellularly processed into its active form, SKI-72.[2] This conversion is crucial for its biological activity, as the active inhibitor can accumulate to high concentrations within the cell.

Signaling Pathway of PRMT4/CARM1

PRMT4 (CARM1) is a key transcriptional coactivator that methylates arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression. PRMT4 is known to be involved in various cellular processes, including the stimulation of gene expression via steroid hormone receptors and embryonic stem cell differentiation.[3][4] Key substrates of PRMT4 include Histone H3, p300/CBP, and Mediator complex subunit 12 (MED12).[4][5]

Caption: PRMT4/CARM1 signaling and this compound mechanism of action.

Experimental Protocols

Cellular Methylation Assay (Western Blot)

This protocol describes a general method for assessing the inhibition of substrate methylation by this compound in a cellular context using Western blotting.

1. Cell Culture and Treatment:

-

Culture the desired cell line (e.g., HEK293T) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

2. Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

-

Normalize the protein lysates and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the methylated substrate of interest (e.g., anti-methyl-BAF155) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

As a loading control, probe the membrane with an antibody against the total unmethylated substrate or a housekeeping protein (e.g., GAPDH, β-actin).

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the methylated substrate to the loading control.

-

Plot the normalized values against the concentration of this compound to determine the IC50 value.

Caption: Workflow for a cellular methylation assay using Western Blot.

In Vitro Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This protocol provides a general framework for assessing the effect of this compound on the invasive potential of cancer cells, such as MDA-MB-231.

1. Preparation of Transwell Inserts:

-

Coat the upper surface of the transwell inserts (typically with an 8 µm pore size membrane) with a basement membrane extract (e.g., Matrigel or Geltrex).

-

Allow the coating to solidify by incubating at 37°C.

2. Cell Preparation and Seeding:

-

Culture MDA-MB-231 cells to 70-80% confluency.

-

Serum-starve the cells for 24 hours prior to the assay.

-

Harvest the cells and resuspend them in a serum-free medium containing different concentrations of this compound or a vehicle control.

-

Seed the cell suspension into the upper chamber of the coated transwell inserts.

3. Invasion Stimulation:

-

Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

4. Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (e.g., 20-24 hours).

5. Quantification of Invaded Cells:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invaded cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde).

-

Stain the fixed cells with a staining solution (e.g., crystal violet).

-

Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several microscopic fields.

6. Data Analysis:

-

Normalize the results to the control group.

-

Plot the percentage of invasion against the concentration of this compound to determine the EC50 value.

Caption: Workflow for an in vitro cell invasion assay.

Conclusion

This compound represents a valuable chemical probe for investigating the biological functions of PRMT4/CARM1. Its excellent cell permeability, coupled with its potent and selective inhibition of PRMT4/CARM1's methyltransferase activity, makes it a powerful tool for studying the role of this enzyme in various cellular processes, particularly in the context of cancer biology. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into the precise mechanisms of its anti-invasive effects and its broader therapeutic potential is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]

- 3. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT4 pathway - Wikipedia [en.wikipedia.org]

- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]

A Technical Guide to the Structural Biology of PRMT4 and its Inhibition by SKI-73

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation, and is a key target in cancer therapy. This technical guide provides an in-depth overview of the structural biology of PRMT4 and its interaction with the potent and selective inhibitor, SKI-73. This compound is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72. We will delve into the structural details of the PRMT4-SKI-72 complex, quantitative binding data, and the detailed experimental protocols utilized for their characterization. This guide is intended to be a valuable resource for researchers in the fields of structural biology, oncology, and drug development.

Introduction to PRMT4 (CARM1)

PRMT4 is a member of the protein arginine methyltransferase family that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. As a Type I PRMT, it is responsible for the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA). PRMT4 plays a crucial role as a transcriptional coactivator for a variety of transcription factors, including nuclear hormone receptors, by methylating histone and non-histone proteins. This enzymatic activity modulates chromatin structure and gene expression, thereby influencing fundamental cellular processes like cell proliferation, differentiation, and DNA repair.[1]

The overexpression of PRMT4 has been implicated in a range of cancers, including breast, prostate, and colorectal cancer, making it a significant therapeutic target.[2] The development of potent and selective inhibitors of PRMT4 is therefore a key focus in oncological drug discovery.

This compound: A Prodrug Inhibitor of PRMT4

This compound is a chemical probe developed by the Structural Genomics Consortium (SGC) that acts as a prodrug for the potent and selective PRMT4 inhibitor, SKI-72. The prodrug design allows for rapid penetration of cell membranes, after which it is intracellularly processed into the active inhibitor, SKI-72. This active form is then retained within the cell, leading to sustained inhibition of PRMT4.[3]

Structural Biology of the PRMT4:SKI-72 Complex

The therapeutic potential of inhibiting PRMT4 has driven efforts to elucidate its three-dimensional structure in complex with inhibitors. The crystal structure of the human CARM1 (PRMT4) catalytic domain in complex with (S)-SKI-72 has been determined, providing critical insights into the molecular basis of its inhibition.

The structure, deposited in the Protein Data Bank (PDB) with the accession code 6D2L , reveals the detailed interactions between SKI-72 and the active site of PRMT4.[4] SKI-72 is a bisubstrate inhibitor, meaning it simultaneously occupies both the SAM/SAH (S-adenosyl-L-homocysteine) cofactor-binding pocket and the substrate arginine-binding channel. This dual occupancy contributes to its high potency and selectivity.

Key Structural Features of the PRMT4:SKI-72 Interaction (PDB: 6D2L):

-

Bisubstrate Binding Mode: The adenosine moiety of SKI-72 occupies the SAM-binding pocket, forming hydrogen bonds with key residues that are critical for cofactor recognition.

-

Arginine Mimicry: A portion of the SKI-72 molecule extends into the substrate-binding channel, mimicking the arginine side chain of a substrate protein.

-

Induced Fit: The binding of SKI-72 induces conformational changes in the PRMT4 active site, leading to a stable and high-affinity interaction.

Quantitative Data

The following table summarizes the inhibitory potency of SKI-72 and other reference compounds against PRMT4. The data is compiled from various biochemical assays.

| Compound | Target | Assay Type | IC50 (nM) | Kd (µM) | Reference |

| (S)-SKI-72 | PRMT4 | Radiometric | Data to be released | Data to be released | [3] |

| TP-064 | PRMT4 | Biochemical | < 10 | - | [5] |

| MS023 | Type I PRMTs | Biochemical | 43 (for PRMT4) | - | [6] |

| MS049 | PRMT4/PRMT6 | Biochemical | 34 ± 10 | - | [7] |

| Inhibitor 10 | CARM1 | ITC | - | 1.11 | [8] |

Note: Specific IC50 and Kd values for SKI-72 are pending formal publication. The table includes data for other well-characterized PRMT4 inhibitors for comparative purposes.

Signaling Pathways

PRMT4 is a key regulator of multiple signaling pathways, primarily through its role as a transcriptional coactivator. Inhibition of PRMT4 by SKI-72 can therefore have significant downstream effects on gene expression and cellular function.

Experimental Protocols

X-ray Crystallography of PRMT4 in Complex with SKI-72 (based on PDB: 6D2L)

This protocol outlines the general steps for obtaining crystals of a protein-ligand complex, as would have been performed for the PRMT4:SKI-72 structure.

Detailed Method:

-

Protein Expression and Purification: The catalytic domain of human PRMT4 (e.g., residues 135-479) is expressed in a suitable system, such as insect cells (Spodoptera frugiperda), which was used for the 6D2L structure.[4] The protein is then purified to homogeneity using a combination of affinity and size-exclusion chromatography.

-

Co-crystallization: The purified PRMT4 is incubated with a molar excess of (S)-SKI-72 to ensure complex formation. Crystallization is typically achieved using the sitting-drop vapor diffusion method at 20°C.[8] The crystallization solution for similar PRMT4-inhibitor complexes often contains precipitants like PEG 3350.[8]

-

Data Collection and Processing: Crystals are cryo-protected, often with glycerol, and flash-cooled in liquid nitrogen.[8] X-ray diffraction data are collected at a synchrotron source. The data are then processed and scaled using standard crystallographic software.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined PRMT4 structure as a search model. The model of SKI-72 is then built into the electron density map, and the entire complex is refined to produce the final structure.[4]

Biochemical IC50 Determination (Radiometric Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against PRMT4.

Detailed Method:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).[9]

-

Inhibitor Dilutions: Prepare serial dilutions of SKI-72 in the reaction buffer.

-

Enzyme and Inhibitor Incubation: Incubate a fixed concentration of recombinant human PRMT4 with the various concentrations of SKI-72 for a defined period (e.g., 15 minutes at room temperature).[9]

-

Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[10]

-

Reaction Incubation and Quenching: Allow the reaction to proceed for a specific time (e.g., 1 hour at 30°C) and then quench the reaction.

-

Detection: Spot the reaction mixtures onto phosphocellulose paper. Wash the paper to remove unincorporated [³H]-SAM. The amount of incorporated radioactivity, which is proportional to the enzyme activity, is quantified by liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between PRMT4 and an inhibitor.

Detailed Method:

-

Sample Preparation: Purified PRMT4 and synthesized SKI-72 are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. The concentrations of both protein and ligand are accurately determined. Both solutions are degassed before the experiment.

-

ITC Experiment: The PRMT4 solution (e.g., 10-50 µM) is placed in the sample cell of the ITC instrument, and the SKI-72 solution (e.g., 100-500 µM) is loaded into the injection syringe.[11] A series of small injections of SKI-72 are made into the PRMT4 solution at a constant temperature (e.g., 25°C).[8] The heat released or absorbed upon binding is measured after each injection.

-

Data Analysis: The raw data, a series of heat spikes, are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11]

Conclusion

The structural and biochemical characterization of PRMT4 and its interaction with the prodrug inhibitor this compound provides a robust foundation for the rational design of next-generation therapeutics targeting this key oncogene. The availability of the high-resolution crystal structure of the PRMT4:SKI-72 complex (PDB: 6D2L) offers a detailed roadmap for structure-based drug discovery efforts. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate the biology of PRMT4 and to develop novel inhibitors with improved potency and selectivity. The continued exploration of the structural and functional aspects of PRMT4 will undoubtedly pave the way for innovative cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6d2l - Crystal structure of human CARM1 with (S)-SKI-72 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. rcsb.org [rcsb.org]

- 5. Khan Academy [khanacademy.org]

- 6. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

In-Depth Technical Guide to Preliminary Studies of SKI-73: A Chemical Probe for PRMT4/CARM1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a chemical probe, this compound provides a valuable tool for elucidating the biological functions of PRMT4 in various cellular processes, including transcriptional regulation and its role in disease, particularly in cancer. This guide summarizes the key quantitative data, experimental protocols, and signaling pathways investigated in preliminary studies of this compound.

Data Presentation

The following tables provide a summary of the quantitative data for this compound and its active metabolite, SKI-72.

Table 1: In Vitro Potency and Selectivity of SKI-72 (Active Form of this compound)

| Target | IC50 (nM) | Assay Type | Notes |

| PRMT4 (CARM1) | 13 | Radiometric Filter Paper Assay | Potent inhibition of the primary target. |

| PRMT1 | >10,000 | Radiometric Filter Paper Assay | >769-fold selectivity over PRMT1. |

| PRMT3 | >10,000 | Radiometric Filter Paper Assay | >769-fold selectivity over PRMT3. |

| PRMT5 | >10,000 | Radiometric Filter Paper Assay | >769-fold selectivity over PRMT5. |

| PRMT6 | >10,000 | Radiometric Filter Paper Assay | >769-fold selectivity over PRMT6. |

| PRMT7 | 400 | Radiometric Filter Paper Assay | ~30-fold selectivity over PRMT7. |

Table 2: Cellular Activity of this compound (Prodrug)

| Cellular Substrate | Cell Line | IC50 (nM) | Assay Type |

| BAF155 Methylation | MDA-MB-231 | 538 | Western Blot |

| MED12 Methylation | MDA-MB-231 | 500 - 2600 | Western Blot |

| PABP1 Methylation | MDA-MB-231 | 1430 | Western Blot |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.

In Vitro PRMT4/CARM1 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT4 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

-

Reagents:

-

Recombinant human PRMT4/CARM1 enzyme

-

Histone H3 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

SKI-72 (active inhibitor) or DMSO (vehicle control)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

-

Phosphocellulose filter paper

-

Scintillation cocktail

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant PRMT4 enzyme.

-

Add varying concentrations of SKI-72 or DMSO to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding ³H-SAM.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each SKI-72 concentration relative to the DMSO control and determine the IC50 value.

-

Cellular Methylation Assay (Western Blot)

This method assesses the ability of the prodrug this compound to inhibit the methylation of endogenous PRMT4 substrates within a cellular context.

-

Reagents:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

This compound or DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against asymmetrically dimethylated BAF155 and MED12

-

Primary antibodies against total BAF155 and MED12 (for loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture MDA-MB-231 cells to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or DMSO for 48-72 hours.

-

Harvest the cells and lyse them using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the methylated substrates and total proteins.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the methylated protein levels to the total protein levels to determine the IC50 of this compound for inhibiting cellular methylation.

-

Breast Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the effect of this compound on the invasive potential of breast cancer cells.

-

Reagents:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size) coated with Matrigel

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

-

This compound or DMSO (vehicle control)

-

Calcein-AM or crystal violet for cell staining

-

-

Procedure:

-

Pre-treat MDA-MB-231 cells with this compound or DMSO for 72 hours.

-

Seed the pre-treated cells in the upper chamber of the Matrigel-coated Boyden chamber inserts in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the chambers for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in multiple fields of view under a microscope.

-

Compare the number of invaded cells in the this compound-treated group to the DMSO control to assess the effect on invasion.

-

Mandatory Visualization

Signaling Pathway of PRMT4/CARM1 and Inhibition by this compound

Caption: PRMT4/CARM1 signaling and the mechanism of inhibition by this compound.

Experimental Workflow for Assessing this compound Cellular Activity

Caption: Workflow for evaluating the cellular effects of this compound.

Logical Relationship of this compound's Effect on Epigenetic Plasticity

Caption: How this compound alters epigenetic plasticity to reduce cancer cell invasion.

Biophysical Properties of SKI-73: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a type I PRMT, CARM1 plays a crucial role in transcriptional regulation and signal transduction through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of CARM1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the biophysical properties of this compound and its active metabolite, SKI-72, to support further research and drug development efforts.

Quantitative Biophysical Data

The following table summarizes the key quantitative biophysical parameters of SKI-72, the active inhibitor derived from the prodrug this compound.

| Parameter | Value | Target | Assay Type | Notes |

| IC50 | 13 nM | PRMT4 (CARM1) | Radiometric Filter Paper Assay | In vitro enzymatic assay measuring the inhibition of methyltransferase activity. |

| Kd | 275 nM | PRMT4 (CARM1) | Surface Plasmon Resonance (SPR) | Measures the binding affinity between SKI-72 and PRMT4. |

| Cellular IC50 (BAF165 methylation) | 538 nM | Cellular PRMT4 | Cell-based Methylation Assay | Measures the inhibition of methylation of the known PRMT4 substrate BAF165 in cells. |

| Cellular IC50 (PABP-1 methylation) | 1.43 µM | Cellular PRMT4 | Cell-based Methylation Assay | Measures the inhibition of methylation of the known PRMT4 substrate PABP-1 in cells. |

| Cellular IC50 (MED12 methylation) | 500 nM - 2600 nM | Cellular PRMT4 | Cell-based Methylation Assay | Dependent on the cell line used. |

| Selectivity | >30-fold vs. other PRMTs | PRMT family | Various | SKI-72 demonstrates significant selectivity for PRMT4 over other protein arginine methyltransferases. |

Mechanism of Action

SKI-72 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for PRMT4. By binding to the SAM-binding pocket of PRMT4, SKI-72 prevents the transfer of a methyl group from SAM to arginine residues on substrate proteins. This inhibition of PRMT4's methyltransferase activity disrupts downstream signaling pathways.

Experimental Protocols

Radiometric Filter Paper Assay for IC50 Determination

This assay quantifies the activity of PRMT4 by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a substrate.

Materials:

-

Recombinant human PRMT4 enzyme

-

Histone H3 peptide (or other suitable PRMT4 substrate)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

S-adenosylmethionine (SAM), unlabeled

-

SKI-72 (active inhibitor)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

P81 phosphocellulose filter paper

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT4 enzyme, and the histone H3 peptide substrate.

-

Add varying concentrations of SKI-72 to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of [3H]-SAM and unlabeled SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding cold 10% TCA.

-

Spot the reaction mixture onto P81 phosphocellulose filter paper discs.

-

Wash the filter paper discs three times with 75 mM phosphoric acid to remove unincorporated [3H]-SAM.

-

Wash once with ethanol and allow the discs to dry.

-

Place the dry filter discs into scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SKI-72 and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is used to measure the binding kinetics and affinity between SKI-72 and PRMT4 in real-time without the need for labels.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PRMT4

-

SKI-72

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Procedure:

-

Equilibrate the system with running buffer.

-

Activate the surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.

-

Immobilize recombinant PRMT4 onto the sensor chip surface via amine coupling by injecting the protein in immobilization buffer. The target immobilization level is typically around 2000-4000 Response Units (RU).

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

Inject a series of concentrations of SKI-72 in running buffer over the immobilized PRMT4 surface.

-

Monitor the association and dissociation phases in real-time by measuring the change in RU.

-

Regenerate the sensor surface between injections using a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell-Based Methylation Assay

This assay measures the ability of this compound to inhibit the methylation of endogenous PRMT4 substrates within a cellular context.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine BAF155) and total protein for normalization (e.g., anti-BAF155, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the methylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH) for normalization.

-

Quantify the band intensities and calculate the IC50 value for the inhibition of substrate methylation.

Visualizations

PRMT4 (CARM1) Signaling Pathway and Inhibition by SKI-72

Caption: PRMT4 signaling pathway and its inhibition by SKI-72.

Experimental Workflow for In Vitro PRMT4 Inhibition Assay

Caption: Workflow for a radiometric PRMT4 inhibition assay.

Methodological & Application

Application Notes and Protocols for SKI-73 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKI-73, a potent and cell-permeable chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in a variety of cell-based assays. Detailed protocols for assessing its biological activity, including its effects on cancer cell invasion and specific signaling pathways, are provided.

Introduction to this compound

This compound is a chemical probe with pro-drug properties designed for the potent and selective inhibition of CARM1 (also known as PRMT4). As a pro-drug, this compound readily penetrates cellular membranes and is subsequently converted into its active forms, which are potent inhibitors of the CARM1 methyltransferase activity.[1][2] This mechanism of action allows for the effective intracellular accumulation and sustained inhibition of CARM1, making this compound a valuable tool for studying the cellular functions of this enzyme.

CARM1 is a protein arginine methyltransferase that plays a critical role in the regulation of gene transcription by methylating histone and non-histone proteins.[3][4][5] Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive target for therapeutic development. This compound has been shown to inhibit the invasion of breast cancer cells in vitro, highlighting its potential as an anti-metastatic agent.

Mechanism of Action

This compound exerts its biological effects through the inhibition of CARM1's enzymatic activity. Inside the cell, this compound is metabolized into active inhibitors that compete with the S-adenosylmethionine (SAM) cofactor binding site of CARM1.[6] This prevents the transfer of a methyl group from SAM to the arginine residues of CARM1 substrates, which include histone H3 and other proteins involved in transcriptional regulation such as BAF155. By inhibiting CARM1-mediated methylation, this compound can modulate the expression of genes involved in cellular processes like invasion and epigenetic plasticity.

Signaling Pathway Diagram

Caption: Mechanism of action of the pro-drug this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| EC50 (Invasion) | MDA-MB-231 | 1.3 µM | |

| Effective Concentration | MCF-7 | 10 µM |

Note: The effective concentration for MCF-7 cells represents the dose at which full suppression of BAF155 methylation was observed. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay, starting with a range from 0.1 to 10 µM. Caution is advised at concentrations above 5 µM, as some off-target effects on cell growth have been noted.[6]

Experimental Protocols

General Guidelines for this compound Handling and Storage

-

Solvent: While the specific solvent was not detailed in the reviewed literature, small molecule inhibitors like this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.

-

Negative Control: For rigorous experiments, consider using SKI-73N, a structurally similar but significantly less active compound, as a negative control.[6]

Protocol 1: Cell Culture and Treatment with this compound

This protocol provides a general procedure for culturing and treating adherent cancer cells with this compound.

-

Cell Seeding: Plate cells in the appropriate cell culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase and have reached 60-80% confluency at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Treatment Media: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final concentration of DMSO in the media is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO).

-

Cell Treatment: Remove the old medium from the cells and replace it with the freshly prepared treatment media.

-

Incubation: Return the cells to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay. For invasion assays, a 20-24 hour incubation is a good starting point.[7][8][9]

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as an invasion assay, cytotoxicity assay, or protein extraction for western blot.

Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber)

This protocol is designed to assess the effect of this compound on the invasive potential of cancer cells, such as MDA-MB-231.

-

Serum Starvation: The day before the assay, remove the growth medium from a sub-confluent flask of cells, rinse with PBS, and replace with serum-free medium. Incubate overnight.[7][8]

-

Coating of Transwell Inserts: Thaw a vial of Matrigel or Geltrex on ice. Dilute the extracellular matrix (ECM) solution with cold, serum-free medium according to the manufacturer's instructions. Add 50-100 µL of the diluted ECM solution to the upper chamber of 8 µm pore size transwell inserts in a 24-well plate. Incubate at 37°C for at least 2 hours to allow for gelation.[7][8]

-

Cell Harvesting and Treatment: Harvest the serum-starved cells using trypsin and neutralize with a medium containing a trypsin inhibitor or serum-free medium. Centrifuge the cells and resuspend the pellet in serum-free medium containing the desired concentrations of this compound or vehicle control.

-

Cell Seeding: Remove any excess medium from the rehydrated ECM layer in the transwell inserts. Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL of the prepared cell suspension into the upper chamber of each insert.

-

Chemoattractant Addition: Add 500-700 µL of complete medium (containing 10% FBS) as a chemoattractant to the lower chamber of the 24-well plate.[7][8]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 20-24 hours.

-

Removal of Non-Invasive Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-invasive cells and the ECM gel from the upper surface of the membrane.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with 0.1% crystal violet for 10-15 minutes.[9]

-

Imaging and Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells using a light microscope. Count the number of invaded cells in several random fields of view for each insert.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emerging role of CARM1 in cancer [ouci.dntb.gov.ua]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Cell migration and invasion assay [bio-protocol.org]

Application Notes and Protocols for the Experimental Use of SKI-73

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable chemical probe that serves as a prodrug for the potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), SKI-72. PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. Through its methyltransferase activity, PRMT4 functions as a critical transcriptional coactivator and is implicated in a variety of cellular processes, including cell proliferation, differentiation, and signal transduction. Dysregulation of PRMT4 activity has been linked to several diseases, including cancer. These application notes provide detailed protocols for the experimental use of this compound to investigate the function and therapeutic potential of inhibiting PRMT4.

Data Presentation: In Vitro and Cellular Activity of a Representative PRMT4 Inhibitor

While specific quantitative data for this compound and SKI-72 is not yet publicly available, the following tables present representative data for a highly potent and selective PRMT4 inhibitor, TP-064, to illustrate the expected experimental outcomes. Similar characterization is recommended for this compound and its active form, SKI-72.

Table 1: In Vitro Enzymatic Activity of a Representative PRMT4 Inhibitor

| Compound | Target | Assay Type | IC50 (nM) |

| TP-064 | PRMT4 | Biochemical Methyltransferase Assay | < 10 |

| TP-064 | Other PRMTs (e.g., PRMT1, 3, 5) | Biochemical Methyltransferase Assay | > 10,000 |

| TP-064 | Other Methyltransferases (Lysine, DNA) | Biochemical Methyltransferase Assay | > 10,000 |

Table 2: Cellular Activity of a Representative PRMT4 Inhibitor

| Cell Line | Assay Type | Endpoint Measured | Treatment Duration (h) | IC50 (µM) |

| HEK293 | Western Blot | BAF155-Rme2a levels | 48 | ~1.0 |

| NCI-H929 (Multiple Myeloma) | Cell Viability (e.g., CellTiter-Glo) | ATP levels | 72 | ~0.5 |

| MM.1S (Multiple Myeloma) | Cell Viability (e.g., CellTiter-Glo) | ATP levels | 72 | ~0.8 |

Experimental Protocols

PRMT4 Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a non-radiometric, homogeneous assay to measure the in vitro enzymatic activity of PRMT4 and to determine the potency of inhibitors like SKI-72.

Materials:

-

Recombinant human PRMT4 enzyme

-

Biotinylated histone H3 peptide substrate

-

S-Adenosyl-L-methionine (SAM)

-

SKI-72 (active form of this compound)

-

AlphaLISA anti-methyl-arginine acceptor beads

-

Streptavidin-coated donor beads

-

AlphaLISA assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM DTT, 0.01% BSA)

-

384-well white opaque microplates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Prepare serial dilutions of SKI-72 in assay buffer.

-

In a 384-well plate, add 2.5 µL of the SKI-72 dilutions or vehicle control (e.g., DMSO).

-

Add 2.5 µL of 4x concentrated PRMT4 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of a 2x concentrated solution of biotinylated histone H3 substrate and SAM.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of AlphaLISA acceptor beads diluted in AlphaLISA buffer.

-

Incubate for 1 hour at room temperature in the dark.

-

Add 10 µL of streptavidin-coated donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader at an excitation of 680 nm and emission of 615 nm.

-

Calculate IC50 values using a non-linear regression analysis.

Cellular Proliferation/Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cultured cells.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom, white-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

Western Blot Analysis of PRMT4 Substrate Methylation

This protocol is to determine the effect of this compound on the methylation of a known PRMT4 substrate (e.g., BAF155) in cells.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-BAF155-Rme2a, anti-total BAF155, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired duration.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Normalize the methylated protein signal to the total protein and a loading control.

Mandatory Visualizations

Caption: PRMT4 signaling pathway and point of inhibition by SKI-72.

Caption: General experimental workflow for characterizing this compound.

Caption: PRMT4-mediated activation of the AKT/mTOR signaling pathway.

Application Notes and Protocols for In Vivo Studies Using SKI-73

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-73 is a cell-permeable chemical probe that acts as a prodrug for potent inhibitors of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] It is crucial to distinguish this compound, the PRMT4 inhibitor, from the SKI (Sloan Kettering Institute) proto-oncogene, which is a negative regulator of the TGF-β signaling pathway.[3][4][5] While the SKI proto-oncogene is a valid cancer target, in vivo studies have primarily utilized genetic knockdown approaches (e.g., RNAi) rather than small molecule inhibitors with the "SKI" designation.[1][4][6] This document focuses on the application of this compound as a PRMT4 inhibitor for in vivo research.

PRMT4/CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a significant role in transcriptional regulation.[7][8] Dysregulation of PRMT4 has been implicated in various cancers, including breast, prostate, and colorectal cancer, as well as multiple myeloma, making it a compelling target for therapeutic intervention.[8][9][10] this compound provides a valuable tool for investigating the biological functions of PRMT4 and its therapeutic potential in in vivo models.[2]

Mechanism of Action

This compound is a prodrug that, upon entering the cell, is processed into active inhibitors of PRMT4.[2] These active metabolites function as competitive inhibitors of the enzyme, preventing the methylation of its target substrates. The pharmacological inhibition of PRMT4 by this compound has been shown to recapitulate the effects of genetic knockdown of CARM1, such as inhibiting cancer cell invasion.[2]

Data Presentation

Table 1: In Vitro Activity of this compound and Related PRMT4 Inhibitors

| Compound | Target | Assay | IC50 | Cell Line | Effect | Reference |

| This compound (6a) | PRMT4/CARM1 | Cellular anti-invasion | - | Breast Cancer Cells | Recapitulates anti-invasion effect of genetic perturbation of CARM1 | [2] |

| TP-064 | PRMT4/CARM1 | Enzymatic | < 10 nM | - | Potent inhibition of methyltransferase activity | [8] |